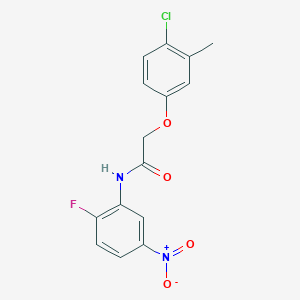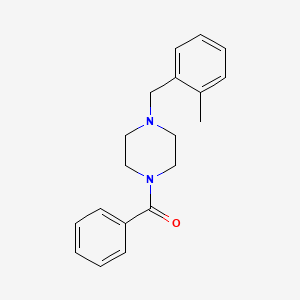![molecular formula C17H18N2O2 B5710730 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5710730.png)
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide, also known as DMOG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOG is a hypoxia-mimetic agent, meaning that it can simulate the effects of low oxygen levels in cells. This property has led to its use in a variety of research areas, including cancer biology, neuroscience, and stem cell research.
Mecanismo De Acción
The mechanism of action of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide is related to its ability to mimic the effects of low oxygen levels in cells. Under conditions of low oxygen, HIF-1 is activated, leading to the upregulation of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound inhibits the activity of HIF-1 by preventing the hydroxylation of its alpha subunit, which is required for its degradation under normoxic conditions.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly related to its ability to mimic the effects of hypoxia. In addition to its effects on HIF-1, this compound has been shown to increase the expression of genes related to angiogenesis, glucose metabolism, and cell survival. This compound has also been shown to increase the production of reactive oxygen species (ROS) in cells, which may contribute to its effects on cell survival and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its ability to mimic the effects of hypoxia without the need for low oxygen conditions. This can be particularly useful in experiments where it may be difficult or impractical to control oxygen levels. However, one limitation of using this compound is that its effects may not precisely mimic those of low oxygen, and may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are many potential future directions for research on N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide and its applications. One area of interest is the development of more specific and potent inhibitors of HIF-1, which may have greater therapeutic potential in cancer and other diseases. Another area of interest is the use of this compound in combination with other drugs or therapies, to enhance their efficacy or reduce side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and its potential applications in a variety of research areas.
Métodos De Síntesis
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylaniline with ethyl 2-bromopropionate, followed by reaction with benzoyl chloride. Another common method involves the reaction of 2,4-dimethylaniline with ethyl 2-chloroacetate, followed by reaction with benzoyl chloride. Both methods result in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been used in a variety of scientific research applications, particularly in the fields of cancer biology and neuroscience. In cancer biology, this compound has been shown to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor that is involved in the regulation of genes related to tumor growth and survival. Inhibition of HIF-1 by this compound has been shown to reduce tumor growth and increase sensitivity to chemotherapy in animal models.
In neuroscience, this compound has been used to study the effects of hypoxia on neuronal function. This compound has been shown to increase the survival of neurons under conditions of low oxygen, as well as to promote the growth and differentiation of neural stem cells. These effects may have potential applications in the treatment of neurodegenerative diseases and brain injury.
Propiedades
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-8-9-15(13(2)10-12)19-16(20)11-18-17(21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFCDVMLQRWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)


![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5710713.png)
![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)

![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)
![N-(2-bromophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5710744.png)